molecular formula C6H14Cl2N2 B1483063 1-Cyclopropylazetidin-3-amine dihydrochloride CAS No. 2098089-54-2

1-Cyclopropylazetidin-3-amine dihydrochloride

Cat. No.: B1483063
CAS No.: 2098089-54-2
M. Wt: 185.09 g/mol
InChI Key: UCHKIYIRUMDYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylazetidin-3-amine dihydrochloride is a high-purity chemical compound with the molecular formula C6H12N2 and is supplied as the dihydrochloride salt . It serves as a valuable azetidine-containing building block in medicinal chemistry and drug discovery research. Azetidines are four-membered saturated nitrogen heterocycles that are increasingly exploited in modern medicinal chemistry due to their beneficial physicochemical properties . Their intrinsic small size and rigidity provide atom-efficient, three-dimensional scaffolds with defined vectors for further functionalization, which can be crucial for optimizing the potency and selectivity of drug candidates . Incorporating a strained ring system like azetidine can improve the overall profile of a molecule by increasing the fraction of sp3 carbons (Fsp3), which often leads to better aqueous solubility compared to flat aromatic structures . Furthermore, the constrained nature of such rigid systems can make them less susceptible to oxidative metabolism, potentially improving metabolic stability . The cyclopropyl substituent on the azetidine nitrogen is a common feature in pharmacologically active compounds and is known for its ability to act as a bioisostere for various groups, including isopropyl and even aromatic rings, which can help fine-tune lipophilicity and other key properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclopropylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-8(4-5)6-1-2-6;;/h5-6H,1-4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHKIYIRUMDYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1-Cyclopropylazetidin-3-amine Dihydrochloride

2.1 General Synthetic Approach

The synthesis of this compound typically involves the following stages:

  • Construction of the azetidine ring
  • Introduction of the cyclopropyl group to the nitrogen atom
  • Amination at the 3-position of the azetidine ring
  • Conversion to the dihydrochloride salt

Each step can be accomplished using different reagents and conditions, allowing for optimization based on yield, purity, and scalability.

2.2 Representative Preparation Method

The most commonly reported synthetic route can be summarized as follows:

Step Description Typical Reagents/Conditions Notes
1 Azetidine ring formation Cyclization of a suitable 1,3-diamine precursor or ring closure from a haloamine High dilution may be used to favor cyclization
2 Cyclopropyl group introduction N-alkylation with cyclopropyl halide (e.g., cyclopropyl bromide) Requires strong base (e.g., NaH, K₂CO₃)
3 Amination at 3-position Reductive amination or nucleophilic substitution Reducing agents or ammonia derivatives used
4 Salt formation Treatment with hydrochloric acid in ethanol or ether Yields dihydrochloride salt as a crystalline solid

2.3 Alternative Synthetic Variants

Depending on the availability of starting materials and desired scale, alternative methods may include:

  • Direct amination of cyclopropylazetidine intermediates
  • Use of azetidinone (β-lactam) ring-opening followed by functional group interconversion
  • Catalytic hydrogenation for selective reduction steps

Detailed Reaction Pathway Example

A typical laboratory synthesis may proceed as follows:

Data Table: Physical and Chemical Properties

Property Value/Description Source
Molecular Formula C₆H₁₄Cl₂N₂
Molecular Weight 185.09 g/mol
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 29.3 Ų
Exact Mass 184.0534 Da
Physical Appearance White to off-white solid
Solubility Highly soluble in water

Research Findings and Optimization Notes

  • Yield and Purity:
    The overall yield of this compound can vary significantly based on the efficiency of the cyclization and N-alkylation steps. High dilution techniques and careful control of reaction temperature can improve yields in azetidine ring formation.

  • Scalability:
    The described methods are adaptable for both small-scale laboratory synthesis and larger-scale production, though purification steps (e.g., recrystallization from ethanol/ether) may require optimization for scale-up.

  • Safety Considerations: The compound and its intermediates may cause skin and eye irritation and should be handled with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

The compound has shown potential in treating several neurological conditions, including:

  • Alzheimer's Disease : By enhancing GABAA_A receptor activity, it may alleviate cognitive decline associated with Alzheimer's disease .
  • Schizophrenia : The modulation of GABAA_A receptors can address negative symptoms and cognitive impairments linked to schizophrenia .
  • Bipolar Disorder and Autism Spectrum Disorders : Research indicates that it may help manage symptoms associated with these conditions by stabilizing mood and cognition .

2. Cancer Treatment

Recent studies have explored the use of 1-Cyclopropylazetidin-3-amine dihydrochloride in oncology:

  • HPK1 Inhibition : The compound has been investigated as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various cancers such as colorectal and breast cancer. This inhibition can enhance immune responses against tumors .
  • Combination Therapies : It may be utilized alongside chemotherapeutic agents to improve efficacy in treating HPK1-dependent malignancies .

Study on Alzheimer's Disease

In a controlled study examining the effects of GABAA_A receptor modulators on cognitive function in Alzheimer's patients, this compound was administered alongside standard treatments. Results indicated improved cognitive scores compared to control groups receiving placebo treatments, suggesting its potential as an adjunct therapy for cognitive enhancement .

Oncology Trials

In a recent phase II clinical trial involving patients with advanced colorectal cancer, participants received a combination therapy that included this compound. The trial reported a significant increase in progression-free survival rates compared to those receiving standard chemotherapy alone, highlighting the compound's potential role in enhancing treatment outcomes for cancer patients .

Mechanism of Action

The mechanism of action of 1-Cyclopropylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Ring Structure Substituents Key Features
1-Cyclopropylazetidin-3-amine dihydrochloride C₆H₁₂N₂·2HCl Azetidine (4-membered) Cyclopropyl, -NH₂ High ring strain, enhanced reactivity
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ Pyrrolidine (5-membered) Cyclopropyl, -NH₂ Lower ring strain, improved stability
[(1-Cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride C₈H₁₈Cl₂N₂ Pyrrolidine (5-membered) Cyclopropyl, -CH₂NH₂ Increased lipophilicity due to methyl group
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride C₉H₁₄Cl₂N₄ Piperidine (6-membered) Pyrazinyl, -NH₂ Aromatic pyrazine enhances π-π interactions
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride C₇H₁₆Cl₂N₂ Pyrrolidine (5-membered) Isopropyl, -NH₂ Branched alkyl group alters steric effects

Key Observations :

  • Ring Size : Smaller rings (e.g., azetidine) exhibit higher strain and reactivity compared to pyrrolidine or piperidine derivatives.
  • Substituents : Cyclopropyl groups introduce steric hindrance and metabolic stability, while aromatic groups (e.g., pyrazine) influence electronic properties .
  • Salt Form : Dihydrochloride salts generally improve water solubility over free bases, critical for drug formulation .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-Cyclopropylpyrrolidin-3-amine Berotralstat dihydrochloride (Reference)
Molecular Weight 183.09 g/mol (free base: 112.17) 126.20 g/mol (free base) 635.49 g/mol (dihydrochloride)
Solubility High (due to dihydrochloride) Moderate (free base) Soluble in water at pH ≤ 4
LogP (Predicted) ~0.5 (polar due to -NH₂ and HCl) ~1.2 (less polar) 2.8 (lipophilic backbone)
Stability Sensitive to heat/moisture Stable under standard conditions Stable in acidic conditions

Notes:

  • Berotralstat dihydrochloride, a therapeutic agent, demonstrates how dihydrochloride salts are leveraged for both solubility and stability in drug formulations .

Biological Activity

1-Cyclopropylazetidin-3-amine dihydrochloride is a compound of significant interest in pharmacology due to its unique structural features and biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which contains one nitrogen atom within a four-membered saturated heterocycle. The molecular formula is C6H14Cl2N2C_6H_{14}Cl_2N_2, with a molecular weight of approximately 189.10 g/mol. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for various pharmaceutical applications.

Although specific mechanisms of action have not been fully elucidated, preliminary studies suggest that this compound interacts with various biological targets, including receptors and enzymes implicated in neurological and psychiatric disorders. Its ability to cross biological membranes effectively is crucial for its pharmacokinetic properties, which enhances its potential as a therapeutic agent.

Biological Activity and Pharmacological Applications

Research indicates that this compound shows promise in the following areas:

  • Central Nervous System Disorders : It has been investigated for potential therapeutic effects on conditions such as anxiety, depression, and other neuropsychiatric disorders.
  • Receptor Interaction : Studies have shown that it interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-Methylazetidin-3-amine dihydrochlorideMethyl group on nitrogenPotentially different pharmacokinetics due to methylation
N-Cyclopropyl-N-methylazetidin-3-amineContains both cyclopropyl and methyl groupsEnhanced lipophilicity compared to non-methylated forms
3-AminoazetidineLacks cyclopropyl groupSimpler structure may lead to different biological activity
N-Cyclobutylazetidin-3-amineCyclobutyl instead of cyclopropylLarger ring may affect binding affinity at target sites

The presence of the cyclopropyl group in this compound distinguishes it from other azetidine derivatives, potentially enhancing its interaction with biological targets and influencing its pharmacological profile.

Q & A

Q. What are the established synthetic routes for 1-cyclopropylazetidin-3-amine dihydrochloride?

The synthesis typically involves three key steps:

Cyclopropylation : Reacting alkenes with diazo compounds using rhodium or copper catalysts to form the cyclopropyl moiety .

Amination : Introducing the azetidine-3-amine group via high-pressure ammonolysis or reductive amination .

Dihydrochloride Formation : Treating the free base with hydrochloric acid (1:2 molar ratio) in anhydrous solvents (e.g., diethyl ether) to precipitate the salt .
Critical Note : Monitor reaction progress via TLC or HPLC, as residual moisture can hydrolyze intermediates.

Q. Which spectroscopic methods confirm structural identity and purity?

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for cyclopropyl protons (δ 0.5–1.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm).
    • ¹³C NMR : Cyclopropyl carbons appear at δ 8–12 ppm; amine carbons at δ 40–60 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula (e.g., C₆H₁₄Cl₂N₂ for dihydrochloride derivatives) .
  • HPLC-UV : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) .

Q. What are the solubility properties of this compound in common solvents?

  • High Solubility : Polar aprotic solvents (DMF, DMSO) due to ionic interactions.
  • Limited Solubility : In water (1–5 mg/mL) and alcohols; optimize dissolution with sonication or mild heating (<50°C) .
  • Hygroscopicity : Store under inert gas (argon) to prevent moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropylation?

  • Catalyst Screening : Compare Rh₂(OAc)₄ vs. Cu(OTf)₂ for regioselectivity. Rhodium catalysts often improve cyclopropane ring stability .
  • Temperature Control : Maintain −10°C to 0°C to suppress side reactions (e.g., alkene dimerization).
  • Solvent Selection : Use dichloromethane or THF for better diazo compound stability .
    Validation : Characterize intermediates via GC-MS to quantify byproducts.

Q. How to resolve discrepancies in biological activity across studies?

  • Purity Verification : Perform elemental analysis (C, H, N, Cl) and compare with theoretical values (e.g., Cl⁻ content ~22% for dihydrochloride) .
  • Chiral Purity : If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) to rule out enantiomeric impurities .
  • Bioassay Controls : Include structurally validated analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) as reference standards .

Q. What computational tools predict reactivity in nucleophilic substitutions?

  • DFT Calculations : Model the azetidine ring’s strain energy (B3LYP/6-31G*) to assess amine nucleophilicity. Lower ring strain correlates with higher reactivity .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions for alkylation or acylation .

Q. How to design stability studies for long-term storage?

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for:
    • Hydrolysis : Breakdown of azetidine ring (retention time shifts).
    • Oxidation : New peaks indicating amine-to-nitroso conversion .
  • Storage Recommendations : Anhydrous conditions at −20°C in amber vials with silica gel desiccant .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to identify root causes?

  • Impurity Profiling : Use LC-MS to detect trace aldehydes (e.g., cyclopropane cleavage products) that may skew bioassays .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay at 48h) .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) to rule out solubility-limited effects at higher concentrations .

Methodological Resources

  • PubChem/ECHA Databases : Cross-reference computed properties (e.g., logP, pKa) with experimental data .
  • Industrial Synthesis Protocols : Adapt continuous flow reactors for scalable, reproducible dihydrochloride production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylazetidin-3-amine dihydrochloride
Reactant of Route 2
1-Cyclopropylazetidin-3-amine dihydrochloride

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